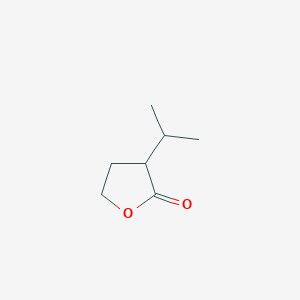
4,5-Dihydro-3-isopropylfuran-2(3H)-one
カタログ番号 B8524336
分子量: 128.17 g/mol
InChIキー: DIJBVDNZHHSFOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04707491
Procedure details


A mixture of 8.3 g (66 mmol) of α-isopropylidene-γ-butyrolactone and 0.5 g of 10% Pd-C in 200 mL of EtOAc was hydrogenated at 40 p.s.i. in a Parr shaker until H2 uptake ceased (ca. 1 h). The catalyst was removed by filtration through Celite, the solvent removed, and the product distilled to yield 7.8 (93%) of α-isopropyl-γ-butyrolactone as a colorless liquid: bp 53°-54° C./0.2-0.3 torr. The 1H-nmr and IR were identical to those reported by Kendall and Wells, Aust. J. Chem. 27(10), 2293-2295 (1974).



Identifiers


|
REACTION_CXSMILES
|
[C:1](=[C:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6])([CH3:3])[CH3:2]>CCOC(C)=O.[Pd]>[CH:1]([CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)=C1C(=O)OCC1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(ca. 1 h)
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the product distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1C(=O)OCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
